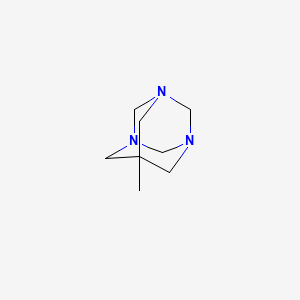
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- is a complex organic compound with the molecular formula C8H15N3. This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the tricyclic framework . It is a derivative of triazatricyclodecane and is known for its stability and reactivity in various chemical environments.
Preparation Methods
The synthesis of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases to facilitate the formation of the tricyclic structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the tricyclic framework.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- can be compared with other similar compounds such as 1,3,5,7-Tetraazatricyclo(3.3.1.1~3,7~)decane benzoate and 2,4,9-triphenyl-1,3,5-triazatricyclo[3.3.1.13,7]decane-7-methanol . These compounds share a similar tricyclic framework but differ in the functional groups attached to the structure. The presence of the methyl group in 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- makes it unique and influences its reactivity and applications.
Properties
CAS No. |
38705-10-1 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3 |
InChI Key |
VMLZAFNEMDCWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CN(C1)CN(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


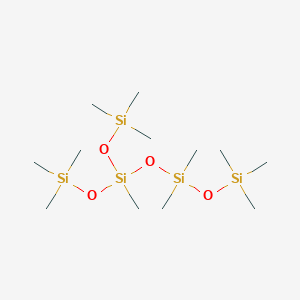
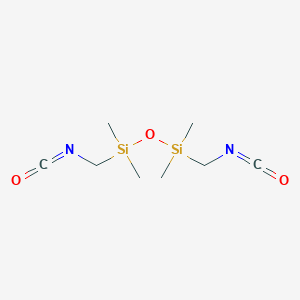

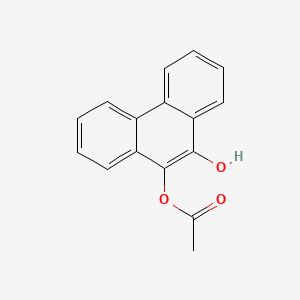
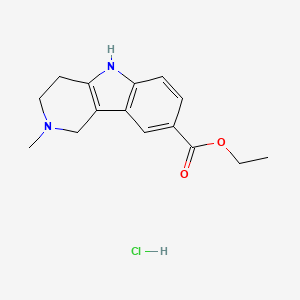
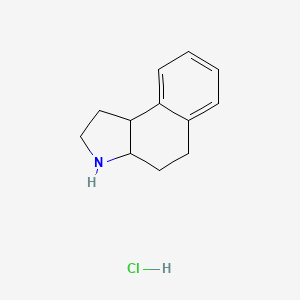
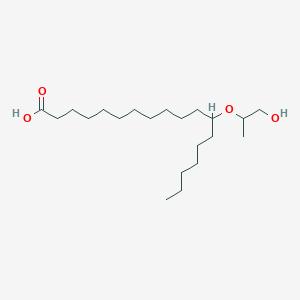
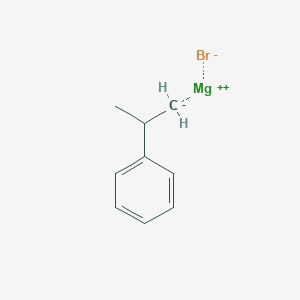

![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
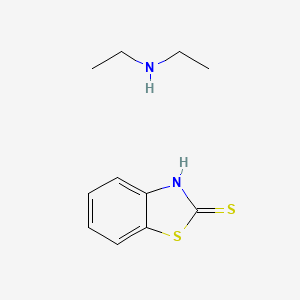
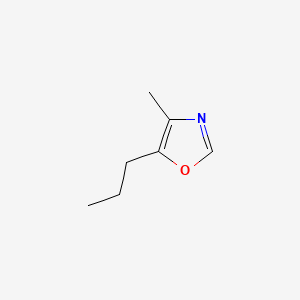
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

